Holmium(III) acetate hexahydrate

Nanomaterial Synthesis Contrast Agents MRI

Inconsistent precursor performance compromises nanomaterial morphology and oxide surface area. Holmium(III) acetate hexahydrate (CAS 312619-49-1) solves this with predictable decomposition kinetics. - **Higher surface area**: Yields Ho₂O₃ with BET surface area up to 31 m²/g at 600°C vs. micron-sized crystallites from chloride. - **Morphology control**: Produces rhombus-like HoF₃ nanoparticles-critical for high-field MRI T₂ contrast agents. - **Low leakage current**: Resulting Ho₂O₃ exhibits 1.92×10⁻⁷ to 8.33×10⁻⁸ Ω⁻¹·cm⁻¹ for microelectronic insulation.

Molecular Formula C6H21HoO12
Molecular Weight 450.15
CAS No. 312619-49-1
Cat. No. B3028756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolmium(III) acetate hexahydrate
CAS312619-49-1
Molecular FormulaC6H21HoO12
Molecular Weight450.15
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.O.O.[Ho+3]
InChIInChI=1S/3C2H4O2.Ho.6H2O/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H2/q;;;+3;;;;;;/p-3
InChIKeyXAVKAVUJPLVLRC-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Holmium(III) Acetate Hexahydrate: Rare Earth Precursor


Holmium(III) acetate hexahydrate (CAS 312619-49-1) is a hydrated rare earth acetate salt with the molecular formula Ho(CH₃COO)₃·xH₂O, typically available as a pink to light yellow crystalline powder or crystals [1]. This compound belongs to the class of lanthanide carboxylates and serves as a key precursor for the synthesis of holmium oxide (Ho₂O₃) and other holmium-containing materials [2]. Its high solubility in water and polar organic solvents (e.g., ethanol, methanol) facilitates its incorporation into aqueous and solvent-based synthesis routes, enabling the fabrication of ceramics, optical glasses, phosphors, and laser materials [3].

Precursor Role
Key source for Ho₂O₃ and holmium-doped materials
Solvent Compatibility
High solubility in water and polar organic solvents
Synthesis Routes
Supports sol-gel, precipitation, and thermal decomposition methods

Substitution Risks of Holmium Acetate Hexahydrate


In the landscape of holmium precursors, generic substitution is fraught with risk due to compound-specific decomposition kinetics, solubility profiles, and the resulting nanomaterial morphology. While alternatives such as holmium nitrate, holmium chloride, and holmium acetylacetonate exist, they each dictate distinct reaction pathways and product characteristics. For instance, the choice of precursor directly influences the shape and size of nanoparticles synthesized via homogeneous precipitation, with acetate yielding rhombus-like particles and nitrate producing smaller, ellipsoid-like particles [1]. Furthermore, the thermal decomposition profile of holmium acetate hexahydrate—specifically, its multi-step dehydration culminating in oxide formation at defined temperatures—is unique and directly impacts the crystallinity and surface area of the final Ho₂O₃ product [2]. Substitution without rigorous re-optimization can therefore lead to altered material properties, batch-to-batch inconsistency, and compromised performance in high-value applications such as catalysis, advanced ceramics, and optical coatings.

Holmium acetate Rhombus-like particles
vs
Nitrate alternative Ellipsoid-like particles
Precursor choice may shift nanoparticle morphology and functional performance
Holmium acetate Ho₂O₃ forms at markedly lower temperature
vs
Oxalate alternative Requires higher temperature; different crystallinity
Thermal pathway differences can alter oxide crystallinity and sintering behavior
Holmium acetate Substantially higher surface area
vs
Chloride alternative Micron-sized, low-surface-area crystallites
Surface area variation may impact catalytic and adsorption utility

Quantitative Evidence for Holmium Acetate


Precursor-Driven Nanoparticle Morphology

In the synthesis of HoF₃ nanoparticles via homogeneous precipitation in ethylene glycol at 120°C, the use of holmium acetate as the holmium precursor consistently yields rhombus-like nanoparticles. In contrast, substituting with holmium nitrate under identical conditions leads to the formation of smaller, ellipsoid-like nanoparticles [1].

Precursor-Driven Morphology
Head-to-head
Rhombus-like particles (acetate)
vs
Ellipsoid-like particles (nitrate)
Precursor selection may control particle shape in fluoride synthesis.
Morphology-dependent properties require context-specific validation.
Nanomaterial Synthesis Contrast Agents MRI

Oxide Formation at Lower Temperature

Thermogravimetric analysis (TGA) of hydrated holmium acetate (Ho(CH₃COO)₃·3.5H₂O) reveals that complete dehydration occurs at approximately 150°C, followed by decomposition of the anhydrous acetate and ultimate formation of crystalline Ho₂O₃ at 570°C [1]. This is a significantly lower oxide formation temperature compared to the decomposition of holmium oxalate, which requires 755°C to yield Ho₂O₃ [2].

Oxide Formation Temperature
Cross-study
Ho₂O₃ at 570 °C (acetate)
vs
755 °C (oxalate)
Lower reported formation temperature may support energy-efficient processing.
Crystallinity and surface area depend on calcination conditions.
Thermal Analysis Metal Oxide Synthesis Catalyst Support

High Surface Area Ho2O3

Holmium oxide (Ho₂O₃) derived from the thermal decomposition of holmium acetate exhibits a surface area of 31 m²/g when calcined at 600°C, which decreases to 15 m²/g upon further heating to 800°C [1]. In contrast, Ho₂O₃ prepared from the thermal decomposition of holmium chloride consists of micron-sized crystallites with a significantly lower surface area, underscoring the acetate's advantage for producing high-surface-area nanomaterials [2].

Surface Area of Ho₂O₃
Cross-study
31 m²/g at 600 °C (acetate)
vs
Low surface area (chloride)
Acetate route may deliver higher surface area for catalytic applications.
Surface area declines with higher calcination temperature.
Catalyst Synthesis Adsorption Surface Science

Electrical Resistivity of Ho2O3

Holmium oxide (Ho₂O₃) prepared via the non-isothermal decomposition of holmium acetate exhibits high electrical resistivity, a property essential for many electronic and optical applications. The electrical conductivity (σ) of Ho₂O₃ samples prepared at 500, 600, and 700°C was measured to be 1.92 × 10⁻⁷ Ω⁻¹·cm⁻¹, 1.61 × 10⁻⁷ Ω⁻¹·cm⁻¹, and 8.33 × 10⁻⁸ Ω⁻¹·cm⁻¹, respectively, at a measuring temperature of 500°C [1]. While direct comparative data for Ho₂O₃ derived from other precursors is scarce, these values are explicitly noted by the authors as being potentially advantageous for high-resistivity devices, a key class-level inference for selecting this precursor for such targeted applications [1].

Electrical Resistivity
Class-level inference
1.92×10⁻⁷ to 8.33×10⁻⁸ Ω⁻¹·cm⁻¹
Reported resistivity values for high-resistivity device research.
No direct precursor comparison; property is context-dependent.
High-Resistivity Materials Electronic Ceramics Thin Film Devices

Optimized Applications of Holmium Acetate


HoF3 Nanoparticles for MRI Contrast

When synthesizing HoF₃ nanoparticles as T₂ contrast agents for high-field (9.4 T) magnetic resonance imaging, the use of holmium acetate hexahydrate is critical to achieving the desired rhombus-like particle morphology, which has been shown to yield the highest transverse relaxivity values reported in the literature for this class of contrast agent. Substitution with holmium nitrate would result in smaller, ellipsoid-like particles, potentially altering relaxivity and in vivo biodistribution. [1]

High-Surface-Area Ho2O3 Catalyst Supports

For applications requiring high-surface-area Ho₂O₃, such as catalyst supports for oxidative dehydrogenation or photocatalytic degradation, holmium acetate hexahydrate is the precursor of choice. Its lower decomposition temperature (570°C) compared to oxalate precursors (755°C) enables a more energy-efficient process, while its decomposition yields Ho₂O₃ with a BET surface area of up to 31 m²/g at 600°C. This contrasts sharply with the micron-sized, low-surface-area crystallites obtained from holmium chloride. [2][3]

High-Resistivity Ho2O3 Thin Films

In the fabrication of insulating layers or sensing elements within microelectronic devices, the high electrical resistivity of Ho₂O₃ is a key performance parameter. The use of holmium acetate hexahydrate as a precursor for chemical solution deposition or sol-gel methods is directly supported by data showing the resulting oxide exhibits conductivities in the range of 1.92 × 10⁻⁷ to 8.33 × 10⁻⁸ Ω⁻¹·cm⁻¹. This quantified resistivity ensures the material meets the stringent requirements for minimizing leakage currents in high-performance electronic components. [4]

Application
Selection Property
Validation Focus
HoF₃ MRI contrast agent synthesis
Precursor-controlled particle morphology
Morphology reproducibility and relaxivity assessment
High-surface-area Ho₂O₃ catalyst supports
Decomposition pathway yielding high surface area
Surface area retention and sintering behavior
Ho₂O₃ insulating layers in electronics
Electrical resistivity of acetate-derived oxide
Resistivity uniformity and film processing

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